molecular formula C4H10NOPS2 B12668396 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide CAS No. 13346-70-8

1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide

Cat. No.: B12668396
CAS No.: 13346-70-8
M. Wt: 183.2 g/mol
InChI Key: TVCGXRFYIUYVGQ-UHFFFAOYSA-N
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Description

1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is a chemical compound with the molecular formula C4H10NOPS2 It is a member of the thiazaphospholidine family, which contains a phosphorus atom bonded to sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide typically involves the reaction of phosphorus pentasulfide with an appropriate amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

P2S5+RNH2+ROHC4H10NOPS2+H2SP_2S_5 + RNH_2 + ROH \rightarrow C_4H_{10}NOPS_2 + H_2S P2​S5​+RNH2​+ROH→C4​H10​NOPS2​+H2​S

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiazaphospholidine derivatives.

Scientific Research Applications

1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological molecules, such as enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,2-Thiazaphospholidine, 2-methoxy-, 2-sulfide
  • 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-oxide
  • 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-selenide

Uniqueness

1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

13346-70-8

Molecular Formula

C4H10NOPS2

Molecular Weight

183.2 g/mol

IUPAC Name

2-ethoxy-2-sulfanylidene-1,3,2λ5-thiazaphospholidine

InChI

InChI=1S/C4H10NOPS2/c1-2-6-7(8)5-3-4-9-7/h2-4H2,1H3,(H,5,8)

InChI Key

TVCGXRFYIUYVGQ-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=S)NCCS1

Origin of Product

United States

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